Product packaging for 3-(O-tolyl)pyridin-4-amine(Cat. No.:CAS No. 1341622-75-0)

3-(O-tolyl)pyridin-4-amine

Cat. No.: B597467
CAS No.: 1341622-75-0
M. Wt: 184.242
InChI Key: YZOROWKHACHNHE-UHFFFAOYSA-N
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Description

3-(o-Tolyl)pyridin-4-amine (CAS 1341622-75-0) is an organic compound with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . This chemical is characterized by a pyridine ring substituted with an amino group at the 4-position and an ortho-tolyl (2-methylphenyl) group at the 3-position . As a member of the aminopyridine family, it shares a core structural motif known for significant biological and photophysical properties, though the specific applications for this derivative are an active area of investigation. Aminopyridines, in general, are recognized as potassium channel blockers, which can increase neurotransmitter release at synapses and have been studied or used for symptomatic treatment in conditions such as multiple sclerosis and Lambert-Eaton myasthenic syndrome . Furthermore, the aminopyridine scaffold has been identified as a potential platform for developing fluorescent probes due to its high quantum yield, making it useful in bioorthogonal chemistry for labeling and imaging proteins . Researchers value this compound for its potential in medicinal chemistry and as a building block in material science. This product is intended for research and further manufacturing purposes only and is not for direct human or veterinary use. Proper storage conditions are sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B597467 3-(O-tolyl)pyridin-4-amine CAS No. 1341622-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-4-2-3-5-10(9)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOROWKHACHNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734694
Record name 3-(2-Methylphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341622-75-0
Record name 3-(2-Methylphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyridine Derivatives in Heterocyclic Chemistry Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. tandfonline.com Its derivatives are widespread in nature and form the core structure of numerous pharmaceutical agents and agrochemicals. nih.govimist.mabohrium.com The significance of pyridine derivatives stems from their diverse and potent biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govtandfonline.comnih.gov

The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. tandfonline.com This has led to their extensive use not only in medicinal chemistry but also in materials science as components of chemosensors and organic light-emitting diodes (LEDs). tandfonline.com The structural diversity achievable through substitution on the pyridine ring allows chemists to fine-tune the physicochemical and pharmacological properties of these compounds, making them a continuous focus of synthetic exploration. nih.gov

Overview of Arylaminopyridines As Synthetic Targets

Arylaminopyridines are a specific class of pyridine (B92270) derivatives characterized by an amino group linked to an aryl substituent. These structures are important synthetic targets because the arylaminopyridine motif is a key feature in many biologically active molecules. researchgate.net The synthesis of these compounds is a central theme in modern organic chemistry, with researchers constantly developing more efficient and versatile methods, such as multicomponent reactions (MCRs), to construct these frameworks. bohrium.com

The process of designing a synthesis for a target molecule often involves a strategy known as retrosynthetic analysis. libretexts.orgbibliotekanauki.plub.edu This method involves mentally deconstructing the target molecule into simpler precursors, guiding the synthetic plan. libretexts.orgbibliotekanauki.pl For arylaminopyridines, this analysis often focuses on the formation of the crucial carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds that connect the aryl and pyridine moieties.

Unique Structural Features of the 3 O Tolyl Pyridin 4 Amine Scaffold for Academic Inquiry

Direct Functionalization Approaches to Pyridine Ring Systems

Directly modifying a pre-formed pyridine ring offers an atom-economical approach to desired products. However, the inherent electronic nature of the pyridine ring presents unique challenges and opportunities for these transformations.

Electrophilic Aromatic Substitution Strategies on Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on a pyridine ring is generally challenging due to the electron-deficient nature of the ring, caused by the electronegative nitrogen atom. This deactivation is particularly pronounced at the 2-, 4-, and 6-positions. However, the presence of a strong electron-donating group, such as an amino group at the C-4 position, can activate the ring towards electrophilic attack, primarily at the C-3 and C-5 positions.

While direct Friedel-Crafts alkylation or acylation to install the o-tolyl group is often difficult and can lead to mixtures of products, activating the pyridine ring via N-oxidation can be a useful strategy. Pyridine-N-oxide is more reactive towards EAS than pyridine itself because the oxygen atom can donate electron density into the ring. bhu.ac.in This enhances reactivity at the C-4 position. bhu.ac.in For instance, nitration of pyridine-N-oxide yields the 4-nitro derivative, which can then be deoxygenated. bhu.ac.in While not a direct arylation, this highlights a strategy of ring activation. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand the mechanisms and regioselectivity of EAS reactions on pyridine derivatives. researchgate.net

Direct halogenation of 4-aminopyridine (B3432731) (4-AP) is possible, which can then serve as a handle for subsequent cross-coupling reactions. acs.org For example, reactions of 4-AP with halogens like iodine can lead to functionalized pyridines, although these reactions can also result in the formation of complex salts and dimers. acs.org

Nucleophilic Aromatic Substitution Pathways on Halopyridines

Nucleophilic Aromatic Substitution (SNAr) is a highly effective method for introducing nucleophiles, including amines, onto an electron-deficient pyridine ring, especially when a good leaving group (like a halogen) is present at the 2- or 4-position.

A plausible route to this compound via SNAr would involve the synthesis of an intermediate like 4-chloro-3-(o-tolyl)pyridine. The chlorine atom at the 4-position is activated towards nucleophilic attack by the ring nitrogen. This intermediate could then react with an ammonia (B1221849) source, such as aqueous ammonia or a protected amine, under thermal or microwave conditions to displace the chloride and install the 4-amino group. The general mechanism for SNAr on activated aryl halides involves the formation of a Meisenheimer complex, a negatively charged intermediate, followed by the expulsion of the leaving group to restore aromaticity. libretexts.org

Research has shown that 3-halopyridines can undergo base-catalyzed isomerization to 4-halopyridines, which then rapidly undergo SNAr, providing a pathway to 4-substituted products from more readily available 3-halo precursors. researchgate.net Additionally, studies on 3-halo-4-aminopyridines have revealed interesting intramolecular rearrangement reactions via SNAr pathways, leading to novel heterocyclic structures. nih.govfigshare.comresearchgate.net

C-H Functionalization Methodologies for Pyridine Scaffolds

Direct C-H functionalization represents a state-of-the-art, highly efficient strategy for forming C-C bonds, avoiding the need for pre-halogenation of the pyridine ring. This approach involves the activation of a C-H bond, typically with a transition metal catalyst, followed by coupling with a suitable partner.

For the synthesis of this compound, a direct C-H arylation could theoretically be performed on 4-aminopyridine. The amino group can act as a directing group, guiding the arylation to the ortho C-3 position. Transition metals like palladium, rhodium, and cobalt are commonly used for such transformations. rsc.orgresearchgate.net N-aryl-2-aminopyridines, for example, are known to undergo chelation-assisted C-H functionalization where the pyridyl nitrogen directs the catalyst to the C-H bond of the N-aryl substituent. rsc.org A similar directed strategy could be envisioned for the C3-H arylation of 4-aminopyridine itself or a derivative. Manganese-aminopyridine complexes have also emerged as efficient catalysts for the selective oxidative functionalization of C-H bonds. nih.gov

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for constructing C-C and C-N bonds with high precision and functional group tolerance. rsc.org

Suzuki-Miyaura Coupling Protocols for Arylation at Pyridine Ring

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C-C bonds, particularly for creating biaryl structures. mdpi.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

To synthesize this compound, a highly convergent approach is the Suzuki coupling between a 3-halopyridine derivative and an o-tolylboron reagent. The most common strategy involves coupling 3-bromo-4-aminopyridine or 3-chloro-4-aminopyridine with o-tolylboronic acid . The development of specialized ligands, such as bulky dialkylphosphinobiaryls (e.g., RuPhos), has enabled the efficient coupling of heteroaryl halides, even with challenging substrates like aminopyridines, which can inhibit catalyst activity. acs.orgorganic-chemistry.org

The reaction conditions are critical for success and have been extensively optimized. A typical system includes a palladium source like Pd(OAc)₂ or a pre-catalyst, a phosphine (B1218219) ligand, a base such as K₂CO₃, Na₂CO₃, or K₃PO₄, and a solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water.

Substrate 1 Substrate 2 Catalyst System Base Solvent Temp. (°C) Yield (%) Ref.
3-Bromo-4-aminopyridine o-Tolylboronic acid Pd(OAc)₂, RuPhos Na₂CO₃ Ethanol (B145695) 85 High acs.org
4-Chlorobenzonitrile 2-Methoxybenzeneboronic acid Pd(OAc)₂, Ligand 4m K₂CO₃ 1,4-Dioxane 80 92 rsc.org
m-Bromo-xylene 2-Methoxyphenylboronic acid Pd(OAc)₂, Ligand 4m K₂CO₃ 1,4-Dioxane 80 High rsc.org

This table presents representative examples of Suzuki-Miyaura couplings on related pyridine and aryl halide systems, illustrating typical conditions. The synthesis of the target compound would follow similar protocols.

Buchwald-Hartwig Amination Techniques for Nitrogen Installation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines, catalyzed by palladium. researchgate.netwikipedia.org This reaction has largely replaced harsher classical methods due to its broad substrate scope and mild conditions. wikipedia.org

An alternative route to this compound using this methodology would start with a pre-arylated pyridine. The synthesis would first involve creating a 3-(o-tolyl)pyridine bearing a leaving group, such as bromine or chlorine, at the 4-position (e.g., 4-chloro-3-(o-tolyl)pyridine ). This intermediate would then be coupled with an ammonia surrogate, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specialized conditions, to furnish the final product.

The success of the Buchwald-Hartwig amination relies heavily on the choice of ligand. nih.gov Early systems used bidentate phosphine ligands like BINAP and DPPF. wikipedia.org More advanced, sterically hindered alkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) have since been developed, allowing for the amination of a wider range of aryl chlorides and bromides under milder conditions with lower catalyst loadings. researchgate.net

Aryl Halide Amine Catalyst System Base Solvent Temp. (°C) Yield (%) Ref.
7-Bromo-2,3-dimethylbenzo[b]thiophene 3-Aminopyridine Pd(OAc)₂, rac-BINAP Cs₂CO₃ Toluene 100 - ipb.pt
4-Chlorotoluene Aniline Pd(OAc)₂, Imidazo[1,2-a]pyridine Ligand K₃PO₄ 1,4-Dioxane 100 - rsc.org
Aryl Halide Primary Amine Pd₂(dba)₃, BINAP NaOtBu Toluene 70-100 High wikipedia.org

This table shows examples of Buchwald-Hartwig aminations on various systems, demonstrating the general conditions applicable for the synthesis of the target compound from a 4-halo-3-(o-tolyl)pyridine intermediate.

Negishi and Stille Coupling Applications in Arylpyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and both Negishi and Stille couplings are effectively employed in the synthesis of 3-arylpyridines.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This method is noted for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. orgsyn.orgresearchgate.net For the synthesis of arylpyridines, a pyridylzinc halide can be coupled with an aryl halide. orgsyn.org The required pyridylzinc reagents can be prepared through transmetalation from pyridyllithium compounds or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org Recent advancements have demonstrated that photochemically enhanced Negishi cross-coupling can be a key step in the synthesis of α-heteroaryl-α-amino acids. nih.gov

The Stille coupling utilizes an organotin reagent and an organic halide, also catalyzed by palladium. mdpi.comorganic-chemistry.org It is a versatile reaction for creating C-C bonds with few limitations on the participating organic groups. organic-chemistry.org Specifically, 3- and 4-stannylpyridines can be effectively coupled with aryl bromides and iodides. psu.edu For instance, 3-trimethylstannylpyridine has been coupled with various bromopyridines to produce bipyridine derivatives. psu.edu While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. mdpi.comorganic-chemistry.org

Table 1: Comparison of Negishi and Stille Coupling for Arylpyridine Synthesis

FeatureNegishi CouplingStille Coupling
Organometallic Reagent OrganozincOrganotin
Catalyst Palladium or NickelPalladium
Advantages High yield, mild conditions, good functional group tolerance orgsyn.orgresearchgate.netVersatile, few limitations on R-groups organic-chemistry.org
Disadvantages Preparation of organozinc reagents can be complexToxicity of organotin compounds mdpi.comorganic-chemistry.org
Example Application Synthesis of bipyridines from pyridylzinc halides and pyridyl halides orgsyn.orgSynthesis of 3-arylpyridines from 3-stannylpyridines and aryl halides psu.edu

Copper-Catalyzed Amination Routes

Copper-catalyzed amination reactions, a variation of the Ullmann condensation, are crucial for introducing the amino group onto the pyridine ring, particularly at the C-4 position. These methods are often more economical than palladium-catalyzed systems. rsc.org

Research has shown that copper(I) catalyzed amination of halopyridines using aqueous ammonia can proceed under mild conditions, proving effective for the synthesis of various aminopyridine derivatives. researchgate.netrsc.org For instance, the amination of 2-amino/2-hydroxy-5-halopyridines has been achieved with excellent yields and selectivity at the C-5 position using a copper-catalyzed reaction promoted by ethylene (B1197577) glycol. rsc.org This selectivity is significant as it allows for the functionalization of specific positions on the pyridine ring even in the presence of other reactive groups like unprotected amino or hydroxyl groups. rsc.org The choice of ligand is also important, with ligands like diphenyl pyrrolidine-2-phosphonate showing effectiveness in copper-catalyzed arylations of amines. acs.org

Table 2: Examples of Copper-Catalyzed Amination for Pyridine Synthesis

SubstrateAmine SourceCatalyst SystemConditionsProductYieldReference
2-Amino-5-iodopyridineMorpholineCuI / Ethylene Glycol100 °C, 16 h2-Amino-5-morpholinopyridine92% rsc.org
2-Hydroxy-5-iodopyridineAqueous AmmoniaCuI / L-proline80 °C, 24 h5-Amino-2-hydroxypyridine85% rsc.org
2-BromopyridineAqueous AmmoniaCuI / Unsymmetrical ligand B100 °C, 16 h2-Aminopyridine (B139424)85% researchgate.net

Cyclization and Ring-Forming Reactions for Pyridine Core Construction

The construction of the pyridine ring itself is a fundamental aspect of synthesizing complex molecules like this compound. Various cyclization strategies are employed to build the heterocyclic core from simpler, often acyclic, precursors.

Condensation Reactions Involving Pyridine Precursors

Condensation reactions are a classic and widely used approach for pyridine synthesis. baranlab.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds with an ammonia source. baranlab.orgrsc.org

The Hantzsch pyridine synthesis is a well-known example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. wikipedia.orgacsgcipr.org Modifications to this method allow for the synthesis of unsymmetrical pyridines. baranlab.org Another significant method is the Bohlmann-Rahtz pyridine synthesis , which generates the aromatic pyridine directly through a cyclocondensation process. acsgcipr.orgcore.ac.uk This method has been adapted for one-pot, three-component syntheses of polysubstituted pyridines by combining a 1,3-dicarbonyl compound, an alkynone, and ammonia. core.ac.uk

Cascade Reactions Leading to Substituted Pyridines

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules by combining multiple transformations in a single synthetic operation without isolating intermediates. nih.gov This approach is highly atom-economical and can rapidly build molecular complexity.

A notable example is a copper-catalyzed cascade reaction for preparing highly substituted pyridines. nih.govscispace.com This process involves the cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, which leads to a 3-azatriene intermediate. This intermediate then undergoes an electrocyclization and subsequent air oxidation to afford the pyridine product in good yields. nih.govscispace.com Another strategy involves a borane-catalyzed hydroboration/hydrogenation cascade for the reduction of pyridines to piperidines, which demonstrates the potential for cascade processes in modifying the pyridine core. sci-hub.se

Multi-component Reactions for Accessing this compound Structures

Multi-component reactions (MCRs) are a powerful class of reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. bohrium.comtcichemicals.com MCRs are highly efficient and are increasingly used for the synthesis of diverse heterocyclic libraries. bohrium.com

For pyridine synthesis, MCRs can be categorized as three-component or four-component reactions. bohrium.com A one-pot, three-component cyclocondensation, which is a modification of the Bohlmann-Rahtz reaction, can produce polysubstituted pyridines. core.ac.uk Another example is a three-component synthesis of 5,6-dialkyl-4-aryl-2-aminopyridine-3-carbonitriles. researchgate.net The development of novel catalysts, including biopolymer-based catalysts, has further expanded the scope and efficiency of MCRs for synthesizing substituted pyridines. bohrium.com

Precursor-Based Synthesis and Derivatization

The synthesis of this compound can also be approached by starting with a pre-formed, suitably functionalized pyridine ring and then introducing the necessary substituents. This often involves the synthesis of a stable precursor that can be later converted to the final product.

For instance, a common precursor for related compounds is 3-(tributylstannyl)pyridin-4-amine, which can be prepared from 3-iodopyridin-4-amine. biorxiv.org This stannylated precursor is stable and can participate in cross-coupling reactions to introduce the o-tolyl group. biorxiv.org

Derivatization of the amino group is another key strategy. The amino group on the pyridine ring can be modified through various reactions. For example, derivatization of aliphatic amines with reagents like DMQC-OSu has been studied to maximize yields for analytical purposes, and similar principles can be applied to the amino group of aminopyridines. sigmaaldrich.com Furthermore, the synthesis of more complex structures can be achieved by reacting precursor compounds with various nucleophiles. For example, reactions of a precursor with aromatic and heterocyclic amines can produce a range of condensed compounds with potential biological activities. researchgate.net

Synthesis from Nitro-Precursors via Reduction

A common and effective strategy for synthesizing 4-aminopyridine derivatives involves the reduction of a corresponding 4-nitropyridine (B72724) precursor. This two-step approach typically begins with a cross-coupling reaction to introduce the o-tolyl group at the 3-position of a nitropyridine ring, followed by the reduction of the nitro group to an amine.

The initial Suzuki-Miyaura cross-coupling of a 3-halo-4-nitropyridine with o-tolylboronic acid is a widely used method for forming the crucial C-C bond. The subsequent reduction of the nitro group is a well-established transformation in organic synthesis. nih.gov Various reducing agents can be employed for this purpose, with common choices including:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. It is generally a clean and high-yielding method.

Metal-Mediated Reductions: Metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for nitro group reduction. unimi.it For instance, zinc powder in acetic acid can efficiently reduce 4-nitro-3-arylpyridines to the corresponding 4-aminopyridines. unimi.it

Other Reducing Agents: Reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, or trichlorosilane, can also be used for this transformation. jsynthchem.comgoogle.com Sodium dithionite (B78146) (Na₂S₂O₄) is another mild reagent capable of selectively reducing nitro groups. nih.gov

The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity.

Transformations from Pyridine N-Oxides

Pyridine N-oxides serve as versatile intermediates for the synthesis of substituted pyridines, including 3-aryl-4-aminopyridines. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution reactions.

One approach involves the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine, which can then be further manipulated. rsc.org For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can yield 3-fluoro-4-nitropyridine (B80604) N-oxide, a precursor that can be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. rsc.org This strategy highlights the potential of N-oxides in creating functionalized aminopyridines.

Another strategy involves the reaction of pyridine N-oxides with isocyanides. nih.gov This method can lead to the formation of 2-aminopyridines, demonstrating the utility of N-oxides in introducing amino functionalities at various positions on the pyridine ring. nih.gov While not a direct route to 4-aminopyridines, these transformations showcase the reactivity of N-oxide intermediates. Furthermore, skeletal editing of substituted pyridine N-oxides has been shown to produce a variety of functionalized pyridines. chinesechemsoc.org

Utilization of Pyridine Carboxamides as Intermediates

Pyridine carboxamides are valuable precursors for the synthesis of aminopyridines through rearrangement reactions, most notably the Hofmann rearrangement. This method allows for the conversion of a carboxamide group into a primary amine.

The process typically involves treating a pyridine-4-carboxamide with a halogen (e.g., bromine) in a basic solution. This initiates a rearrangement where the amide is converted to an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. This method has been successfully applied to the synthesis of 4-aminopyridine from isonicotinamide. google.com

For the synthesis of this compound, this would entail the preparation of 3-(o-tolyl)pyridine-4-carboxamide as a key intermediate. This intermediate can be synthesized through various methods, including the hydrolysis of a corresponding nitrile. google.com The subsequent Hofmann rearrangement provides a direct route to the desired 3-aryl-4-aminopyridine.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency and success of the synthetic routes to this compound and its analogs are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the catalyst system, temperature, and pressure.

Solvent Effects on Regioselectivity and Efficiency

In Suzuki-Miyaura cross-coupling reactions, the solvent system is critical for success, especially in flow chemistry processes. vapourtec.com A combination of ethanol, water, and dimethoxyethane (DME) has been found to be effective. vapourtec.com The use of aqueous media can also be beneficial, and in some cases, reactions can proceed efficiently even in a solvent-free environment. researchgate.net For the synthesis of 2-arylimidazo[1,2-a]pyridines, a mixture of water and ethanol was found to give remarkable enhancement in yield compared to using either solvent alone. royalsocietypublishing.org

ReactionSolvent SystemObservation
Nucleophilic Aromatic SubstitutionDichloromethane (B109758) (DCM) vs. Dimethyl Sulfoxide (DMSO)Regioselectivity can be switched by altering the solvent's hydrogen-bond accepting ability. researchgate.net
Suzuki-Miyaura Coupling (Flow)Ethanol/Water/Dimethoxyethane (DME)Critical for the success of the flow chemistry process. vapourtec.com
Suzuki-Miyaura CouplingAqueous mediaCan be sufficient for the reaction to proceed. researchgate.net
Imidazo[1,2-a]pyridine SynthesisWater/Ethanol (1:1 v/v)Remarkable enhancement in yield. royalsocietypublishing.org

Catalyst Selection and Ligand Design in Transition Metal Catalysis

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is fundamental to the synthesis of 3-arylpyridines. libretexts.org The choice of catalyst and ligand is crucial for achieving high yields and turnover numbers.

Palladium catalysts are the most widely used for Suzuki coupling. libretexts.org The active catalyst typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) and a ligand. libretexts.org Electron-rich and sterically bulky phosphine ligands are often employed to enhance the catalyst's reactivity and stability. libretexts.org For instance, in the synthesis of 2-arylpyridines, Pd(dppf)Cl₂ has been identified as an effective catalyst. cdnsciencepub.comclaremont.edu Nickel catalysts have also emerged as a viable alternative, showing reactivity with less reactive electrophiles. libretexts.org

Ligand design plays a pivotal role in fine-tuning the electronic and steric properties of the catalyst, thereby controlling its activity and selectivity. acs.org Pincer ligands, which are tridentate ligands, offer a combination of stability and variability that is advantageous in catalysis. acs.org The modular synthesis of these ligands allows for systematic variation of their properties. acs.org In some cases, ligand-free palladium-catalyzed reactions in aqueous phases have been developed, offering a more environmentally benign approach. researchgate.net

Catalyst SystemApplicationKey Features
Palladium Acetate (B1210297) with Phosphine LigandsSuzuki-Miyaura CouplingWidely used, enhanced reactivity with electron-rich and bulky ligands. libretexts.org
Pd(dppf)Cl₂Synthesis of 2-arylpyridinesEffective catalyst for this transformation. cdnsciencepub.comclaremont.edu
Nickel CatalystsSuzuki-Miyaura CouplingReactive with inert electrophiles. libretexts.org
Pincer LigandsTransition Metal CatalysisOffer stability and tunability. acs.org
Ligand-Free Palladium AcetateSuzuki-Miyaura Coupling in Aqueous MediaEnvironmentally benign, high yields. researchgate.net

Purification Techniques and Isolation of Target Compounds

The isolation and purification of this compound and its analogues are critical steps in their synthesis to remove unreacted starting materials, catalysts, and byproducts. The basic nature of the pyridine nitrogen and the primary amino group often necessitates specific purification strategies. Common techniques employed include column chromatography, recrystallization, and various extraction methods tailored to the physicochemical properties of these aminopyridine derivatives.

Column Chromatography

Column chromatography is the most frequently utilized method for the purification of 3-arylpyridin-4-amines and related heterocyclic structures. vulcanchem.comreading.ac.uk Silica (B1680970) gel is the standard stationary phase, chosen for its ability to separate compounds based on polarity. The selection of the mobile phase (eluent) is crucial for achieving effective separation.

Typically, a gradient elution system is employed, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. This allows for the sequential elution of compounds with increasing polarity. Common solvent systems include mixtures of hexanes and ethyl acetate (EtOAc) or dichloromethane (DCM) and methanol (B129727) (MeOH). rsc.org For instance, the purification of a 3-(p-tolyl)pyridin-4-amine (B567703) derivative involved silica gel column chromatography with a hexane (B92381):EtOAc gradient. In the synthesis of related pyrrolopyridin-4-amines, purification was achieved using silica gel with eluent systems such as n-hexane/EtOAc (9:1) and EtOAc/n-hexane (9.5:0.5). nih.govmdpi.com The progress of the separation is often monitored by thin-layer chromatography (TLC). google.com

Table 1: Examples of Chromatographic Purification for Pyridin-4-amine Analogues

Compound/Analogue Type Chromatographic Method Eluent System Yield/Purity Reference
4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Silica-gel column chromatography n-hexane/EtOAc, 9:1 75% nih.gov
1,2,4-triazine-4-amine derivative Gradient flash chromatography (SiO₂) EtOAc in isohexane, 5% to 20% 95% google.com
N-Benzyl-N-methyl-2-phenyl-1H-pyrrolo-[2,3-b]pyridin-4-amine Silica-gel column chromatography EtOAc/n-hexane, 9.5:0.5 35% mdpi.com
N-methyl-4-(o-tolyl)piperidin-3-amine analogue CombiFlash chromatography DCM:MeOH, 100:1 to 100:15 85% rsc.org
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine Silica gel chromatography Ethyl acetate/hexane gradients -

Recrystallization

Recrystallization is a powerful technique used to obtain high-purity crystalline solids. This method is particularly effective for final purification after initial separation by chromatography. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyridin-4-amine analogues, solvent mixtures such as ethanol/water are often effective. In one instance, 1,3-di(4-pyridyl)-2-(o-tolyl)propane, an analogue, was purified by recrystallization from hexane to yield colorless needles. google.com

Extraction Techniques

Liquid-liquid extraction, particularly acid-base extraction, is a valuable method for separating basic compounds like this compound from non-basic impurities. The amine can be selectively protonated by washing the organic layer with a dilute aqueous acid solution (e.g., HCl). rochester.edu The resulting ammonium (B1175870) salt becomes water-soluble and partitions into the aqueous phase, leaving neutral or acidic impurities in the organic layer. rochester.edu Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent. mdpi.comgoogle.com

A specialized purification technique involves the use of trichloroacetic acid (TCA). beilstein-journals.org TCA triggers the precipitation of amines from an organic solution through the formation of an amine-TCA salt. After separating the salt by filtration, the pure free amine can be recovered by gentle heating, which causes the TCA to decompose into volatile byproducts (CO₂ and chloroform), eliminating the need for a separate neutralization and extraction step. beilstein-journals.org

Ion-Exchange and Solid-Phase Extraction (SPE)

For more targeted purification, ion-exchange chromatography or solid-phase extraction (SPE) using a "catch-and-release" mechanism can be employed. vulcanchem.comnih.gov In this approach, a reaction mixture containing the basic target compound is passed through a column packed with an acidic solid support, such as a sulfonic acid resin (e.g., MP-TsOH). biotage.co.jp The basic amine is retained ("caught") by the resin via an acid-base interaction, while neutral impurities are washed away with a suitable organic solvent like DCM or methanol. biotage.co.jp The purified amine is then "released" from the column by eluting with a basic solution, commonly 2 M ammonia in methanol. biotage.co.jp This method is efficient for purifying compounds with basic functional groups and can be adapted for large-scale preparations. nih.gov

Table 2: Summary of Non-Chromatographic Purification Strategies

Method Reagents/Solvents Principle Reference
Recrystallization Ethanol/water; Hexane Differential solubility at varying temperatures to form high-purity crystals. google.com
Acid-Base Extraction Dilute HCl (acid wash), NaOH (basification) Protonation of the basic amine to form a water-soluble salt, separating it from non-basic impurities. rochester.edugoogle.com
TCA Precipitation Trichloroacetic acid (TCA), gentle heating Amine salt precipitation followed by thermal decomposition of the acid to release the free amine. beilstein-journals.org
Ion-Exchange (SPE) MP-TsOH resin (catch), 2M NH₃ in MeOH (release) Selective retention of the basic amine on an acidic solid support, followed by elution with a basic solution. biotage.co.jp

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound is a primary site for electrophilic attack, including protonation, alkylation, and acylation. Its reactivity is modulated by the electronic effects of the substituents on the pyridine ring.

Protonation and Basicity Studies

The basicity of aminopyridines is a well-studied phenomenon, with the position of the amino group significantly influencing the pKa of the pyridine nitrogen. In the case of 4-aminopyridine, the exocyclic amino group enhances the basicity of the ring nitrogen through resonance, making it a stronger base than pyridine itself. The pKa of 4-aminopyridine is approximately 9.17, compared to 5.2 for pyridine. quora.com The electron-donating +R (resonance) effect of the amino group at the 4-position increases the electron density on the ring nitrogen, making its lone pair more available for protonation. quora.com

Table 1: Comparison of pKa Values for Pyridine and Aminopyridines

CompoundpKa of Conjugate AcidReference
Pyridine5.2 quora.com
2-Aminopyridine6.86 quora.com
3-Aminopyridine6.0 quora.com
4-Aminopyridine9.17 quora.com

This table illustrates the significant increase in basicity for 4-aminopyridine due to the resonance effect of the amino group.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the pyridine nitrogen of this compound allows it to act as a nucleophile in reactions with alkylating and acylating agents.

N-Alkylation: The reaction of pyridines with alkyl halides is a common method for the synthesis of N-alkylpyridinium salts. organic-chemistry.org In the case of this compound, alkylation is expected to occur preferentially at the more nucleophilic pyridine nitrogen rather than the exocyclic amino group, especially under neutral or slightly acidic conditions. The resulting N-alkylated product would be a quaternary ammonium salt. The general reaction involves the attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide.

N-Acylation: Similarly, the pyridine nitrogen can be acylated by reacting with acyl chlorides or anhydrides. This reaction is often catalyzed by a non-nucleophilic base to neutralize the acid generated. The product of N-acylation is an N-acylpyridinium salt, which can be a useful intermediate in further synthetic transformations. In related aminopyridine systems, acylation has been shown to occur at the ring nitrogen. uq.edu.au

Reactivity of the Amine Functionality

The exocyclic amino group at the 4-position of the pyridine ring is a key site for various chemical modifications, including acylation and sulfonylation.

Acylation and Sulfonylation of the Amino Group

Acylation: The primary amino group of this compound can be readily acylated to form the corresponding amide derivative. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to scavenge the acidic byproduct. niscpr.res.in The acylation of the exocyclic amino group is a common transformation for aminopyridines and is often chemoselective, favoring reaction at the amino group over the less nucleophilic pyridine nitrogen, particularly when the reaction is carried out under basic conditions. researchgate.net Studies on the acylation of aminopyridines with various anhydrides have demonstrated the selective formation of N-acylamino derivatives. researchgate.net

Sulfonylation: The amino group can also undergo sulfonylation upon treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction yields the corresponding sulfonamide. The sulfonylation of 3-aminopyridines has been reported to proceed via diazotization followed by substitution with a sulfonyl group. researchgate.net Direct sulfonylation of the amino group in 4-aminopyridine derivatives has also been achieved.

Table 2: General Conditions for Acylation and Sulfonylation of Amines

ReactionReagentSolventGeneral Conditions
AcylationAcyl Chloride or AnhydrideDichloromethane, THFRoom temperature, often with a base (e.g., pyridine, triethylamine)
SulfonylationSulfonyl ChloridePyridine, Dichloromethane0 °C to room temperature, with a base

This table provides a general overview of typical reaction conditions for the derivatization of amino groups.

Reactions Involving Nitrogen Lone Pair Electrons

The lone pair of electrons on the exocyclic nitrogen atom makes the amino group nucleophilic. Besides acylation and sulfonylation, this nucleophilicity allows for other transformations. For instance, the amino group can participate in the formation of Schiff bases through condensation with aldehydes or ketones. It can also be involved in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl halides.

Reactivity of the O-Tolyl Moiety

The o-tolyl group, being an alkyl-substituted benzene (B151609) ring, is susceptible to electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group. wikipedia.org This means that electrophiles will preferentially attack the positions ortho and para to the methyl group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also relevant for modifying the o-tolyl moiety, for instance, by introducing other aryl or alkyl groups if a suitable leaving group is present on the tolyl ring. uwindsor.caacs.org

Functionalization of the Methyl Group (e.g., Oxidation)

The methyl group of the o-tolyl moiety represents a site for potential functionalization, most commonly through oxidation or radical reactions. While direct oxidation of the methyl group in this compound is not explicitly described, studies on similar tolyl-containing compounds demonstrate the feasibility of such transformations. For example, the methyl groups on 2-(4'-tolyl)pyridine (tpy) units in iridium complexes have been targeted for bromination using N-bromosuccinimide (NBS) and benzoyl peroxide, although this led to aromatic bromination instead. acs.org In other systems, the methyl group of o-tolyl aryl amines has been implicated in rearrangement reactions under basic conditions. mdpi.com

Regioselective Functionalization of the Pyridine Ring

The pyridine ring of this compound offers several positions for functionalization, and achieving regioselectivity is a key challenge. The amino group at the 4-position and the o-tolyl group at the 3-position significantly influence the reactivity of the pyridine ring.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive organometallic intermediate. wikipedia.orgbaranlab.org The amino group in this compound can potentially act as a DMG. In pyridine systems, a DMG is generally required for lithiation to occur and to control the regioselectivity. uwindsor.caharvard.edu The general principle involves the coordination of the lithium reagent to the heteroatom of the DMG, leading to deprotonation at the nearest ortho position. wikipedia.org For a 4-aminopyridine, this would direct metalation to the C-3 or C-5 position. Given that the C-3 position is already substituted, functionalization would be expected at the C-5 position. However, the presence of the bulky o-tolyl group at C-3 could sterically hinder this approach.

Selective Halogenation and Subsequent Cross-Coupling

Selective halogenation of the pyridine ring, followed by transition-metal-catalyzed cross-coupling reactions, is a versatile method for introducing a wide range of substituents. acs.orgnih.gov The regioselectivity of halogenation on the pyridine ring of this compound would be influenced by the electronic effects of the existing substituents. The amino group is a strong activating group, while the o-tolyl group is also activating. In related 4-aminopyridine systems, reactions can sometimes lead to rearrangements. nih.gov

Once a halogen is introduced onto the pyridine ring, Suzuki-Miyaura cross-coupling is a widely used method to form new carbon-carbon bonds. mdpi.commdpi.com This reaction typically employs a palladium catalyst to couple the halogenated pyridine with an organoboron compound. uwindsor.ca The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. mdpi.com

Generation of Complex Molecular Architectures from this compound

The structural framework of this compound serves as a valuable scaffold for the synthesis of more complex molecules, particularly fused heterocyclic systems. baranlab.orgacs.orgsmolecule.com

Synthesis of Fused Heterocyclic Systems

Fused heterocyclic compounds are prevalent in medicinal chemistry and materials science. openmedicinalchemistryjournal.comias.ac.in The amine and pyridine nitrogen of this compound are key functional groups for constructing fused rings. For instance, the amino group can react with various reagents to build an adjacent ring. One common strategy involves the reaction of an amino-heterocycle with bifunctional reagents to form a new fused ring system. researchgate.net For example, the synthesis of 3H-imidazo[4,5-b]pyridines has been achieved from 5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile. acs.org While this is a different starting material, the principle of using an amino-substituted heterocycle to build a fused imidazole (B134444) ring is relevant.

Another approach involves cycloaddition reactions. For example, heteroaromatic N-ylides, which can be generated in situ, react with electron-deficient olefins in [3+2] cycloaddition reactions to form fused polycyclic systems. mdpi.com The pyridine nitrogen in a derivative of this compound could potentially be converted into an N-ylide to participate in such reactions.

The table below summarizes the types of reactions and potential products starting from this compound and its derivatives.

Starting MaterialReagent/Reaction TypePotential Product
This compoundElectrophilic Aromatic SubstitutionSubstituted phenyl ring
This compoundOxidationFunctionalized methyl group
This compoundDirected Ortho-MetallationFunctionalization at C-5 of pyridine
This compoundHalogenationHalogenated pyridine ring
Halogenated this compoundSuzuki-Miyaura Cross-CouplingAryl/alkyl substituted pyridine
This compoundAnnulation/CyclocondensationFused heterocyclic systems

Preparation of Conjugated Systems and Polymers

The aminopyridine framework, particularly with additional aryl substitution, represents a versatile building block for the synthesis of advanced materials. The combination of the electron-rich amino group and the π-deficient pyridine ring imparts unique electronic characteristics suitable for the construction of conjugated systems and polymers. While specific literature on the polymerization of this compound is not extensively detailed, established synthetic methodologies for related aminopyridine derivatives provide clear pathways for its potential use in materials science. These methods primarily include electropolymerization and transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.govresearchgate.net

Electropolymerization is a common technique for synthesizing conductive polymers directly on an electrode surface. Studies on unsubstituted 2-aminopyridine have shown that it can be polymerized via potential cycling or galvanostatic methods. researchgate.netdigitalxplore.org The polymerization is believed to proceed through the formation of radical cations, leading to a "head-to-tail" coupling of the monomer units. researchgate.net This process creates a polymer backbone with a conjugated π-system, essential for charge transport. For this compound, a similar electrochemical approach could be employed, potentially leading to a novel conductive polymer whose properties are modulated by the presence of the o-tolyl group.

Another powerful strategy for constructing well-defined conjugated polymers is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. mdpi.comresearchgate.netwikipedia.org These reactions are cornerstones of modern polymer chemistry, allowing for the precise assembly of alternating donor-acceptor copolymers. mdpi.com

A plausible synthetic route could involve:

Suzuki-Miyaura Coupling: A dihalogenated derivative of this compound could be reacted with an aromatic diboronic acid, or conversely, a diboronic acid derivative of the monomer could be coupled with a dihaloarene. For instance, the coupling of a brominated pyridine with an arylboronic acid is a well-established transformation. researchgate.net

Buchwald-Hartwig Amination: The amine functionality of this compound can be directly utilized in a step-growth polymerization with a di- or polyhalogenated aromatic monomer. This C-N bond-forming reaction is highly efficient for creating aryl amine linkages within a polymer backbone. wikipedia.orggoogle.comprinceton.edu

These cross-coupling polycondensation methods offer significant control over the polymer's molecular weight, regioregularity, and electronic properties, opening avenues for creating tailored materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). d-nb.info

Table 1: Representative Conditions for Electropolymerization of Aminopyridine Monomers

Monomer Method Electrolyte/Solvent Key Parameters Resulting Polymer Structure Reference
2-Aminopyridine Cyclic Voltammetry 0.8 M 2-aminopyridine, 0.1 M NaOH, 0.01 M Sodium Benzosulfonate Potential range: 0 to 1.10 V vs. SCE Poly-2-aminopyridine (head-to-tail) researchgate.net
2-Aminopyridine Galvanostatic 0.1 N 2-Aminopyridine, 0.5 N HCl Current Density: 2mA/cm² Conductive Poly(2-AP) film on ITO electrode digitalxplore.org

**3.6. Mechanism-Based Studies of Reactions Involving O-Tolylaminopyridines

Detailed mechanistic studies have elucidated the complex reactivity of o-tolyl aryl amines, a class of compounds structurally related to this compound, particularly in rearrangement reactions. Research on the reaction of o-tolyl aryl amines with the Grubbs-Stoltz reagent system (Et₃SiH/KOtBu) has revealed competing radical and anionic pathways, the prevalence of which depends on the nature of the amine substrate (secondary vs. tertiary).

For secondary o-tolyl aryl amines, which are direct analogues of this compound where the amine nitrogen is part of the reacting system, the reaction proceeds through a distinct radical-mediated mechanism. The process is initiated by the deprotonation of the N-H bond by the strong base (KOtBu) to form an amide salt. Subsequently, a triethylsilyl radical (Et₃Si•), generated from the silane, abstracts a hydrogen atom from the o-tolyl methyl group. This step forms a key benzyl (B1604629) radical intermediate. This radical then undergoes a 6-aryl cyclization, attacking the adjacent aryl ring, which ultimately leads to the formation of dihydroacridine products after rearomatization.

In contrast, tertiary o-tolyl aryl amines exhibit dual reactivity. They can participate in the same radical pathway to yield dihydroacridines. However, they can also undergo an anionic rearrangement known as the Truce-Smiles rearrangement. In this pathway, the benzyl radical formed can be reduced by a single electron transfer (SET) to a benzyl anion. Alternatively, the benzyl anion can be formed by direct deprotonation of the tolyl methyl group. This carbanion then acts as an intramolecular nucleophile, attacking the ipso-carbon of the other aryl ring in a 5-exo-trig cyclization, characteristic of the Truce-Smiles rearrangement, to yield o-aminodiarylmethane products.

This mechanistic dichotomy highlights the subtle electronic and structural factors that govern the reactivity of o-tolylaminopyridines and related compounds, offering a predictive framework for their synthetic transformations.

Table 2: Mechanistic Pathways in the Rearrangement of O-Tolyl Aryl Amines

Amine Type Reagent System Proposed Mechanism Key Intermediate(s) Major Product(s) Reference(s)
Secondary Et₃SiH / KOtBu Radical Rearrangement Amide salt, Benzyl radical Dihydroacridines
Tertiary Et₃SiH / KOtBu Radical Rearrangement Benzyl radical Dihydroacridines
Tertiary Et₃SiH / KOtBu Anionic (Truce-Smiles) Rearrangement Benzyl anion, Meisenheimer-type adduct o-Aminodiarylmethanes

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments would be required to completely assign the proton and carbon signals of 3-(O-tolyl)pyridin-4-amine.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the o-tolyl group, the amine group, and the methyl group.

The analysis of a closely related analogue, N-(o-tolyl)pyridin-2-amine , provides insight into the expected chemical shifts. rsc.org In this analogue, the signals for the tolyl and pyridine protons appear in the aromatic region, typically between δ 6.5 and 8.2 ppm. rsc.org The methyl protons of the tolyl group characteristically appear as a singlet further upfield. rsc.org

For this compound, one would anticipate:

Pyridine Protons: Three signals in the aromatic region. The proton at C2 would likely be a singlet or a narrow doublet, while the protons at C5 and C6 would show characteristic doublet or doublet of doublets splitting patterns due to their coupling.

Tolyl Protons: Four signals in the aromatic region, exhibiting complex splitting patterns (multiplets) due to their proximity and coupling to each other.

Amine Proton (NH₂): A broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Methyl Protons (CH₃): A sharp singlet, typically appearing in the δ 2.1–2.3 ppm range. nih.gov

Table 1: Representative ¹H NMR Data for an Analogous Compound: N-(o-tolyl)pyridin-2-amine Data obtained in CDCl₃ at 500 MHz. rsc.org

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment (Proposed)
8.17d5.7Pyridine H
7.52 – 7.34m-Aromatic H
7.30 – 7.14m-Aromatic H
7.07t7.4Aromatic H
6.75 – 6.58m-Aromatic H
6.34s-NH
2.28s-CH₃

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. Since this compound possesses 12 chemically non-equivalent carbon atoms, its proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals.

The chemical shifts are influenced by the electronic environment of each carbon atom. Aromatic carbons typically resonate in the δ 110–160 ppm range. rsc.org The carbon atom attached to the nitrogen (C4) would be significantly deshielded, as would the carbons of the pyridine ring. The methyl carbon of the o-tolyl group is expected to appear at a much higher field, typically around δ 17–21 ppm. rsc.orgwhiterose.ac.uk

Experimental data for N-(o-tolyl)pyridin-2-amine shows a total of 12 signals, consistent with its structure, including the characteristic upfield methyl signal at δ 17.5 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for an Analogous Compound: N-(o-tolyl)pyridin-2-amine Data obtained in CDCl₃ at 125 MHz. rsc.org

Chemical Shift (δ ppm)Assignment (Proposed)
156.2Pyridine C
147.9Pyridine C
137.9Aromatic C
137.2Aromatic C
130.9Aromatic C
130.5Aromatic C
126.3Aromatic C
123.9Aromatic C
122.4Aromatic C
114.1Pyridine C
107.0Pyridine C
17.5CH₃

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons on the pyridine ring (e.g., H5-H6) and on the tolyl ring, confirming the spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the singlet at ~δ 2.2 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~δ 17-21 ppm in the ¹³C NMR spectrum, confirming it as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is crucial for connecting the different fragments of the molecule. Key correlations for this compound would include those between the pyridine protons and the tolyl carbons, and vice-versa, confirming the C3-C1' bond between the two rings. Correlations from the methyl protons to the tolyl ring carbons would also be observed, solidifying the assignment of the o-tolyl group.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₂N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical value to confirm the molecular formula.

For the analogous compound N-(o-tolyl)pyridin-2-amine , HRMS data provides a powerful confirmation of its identity. rsc.org

Table 3: Representative HRMS Data for an Analogous Compound: N-(o-tolyl)pyridin-2-amine [M+H]⁺, ESI ionization. rsc.org

m/z
Calculated for C₁₂H₁₃N₂⁺185.1073
Found185.1075

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting pattern of fragment ions provides a "fingerprint" that can be used for structural elucidation. For aromatic amines, common fragmentation pathways include cleavage of bonds adjacent to the amine group and fragmentation of the aromatic rings. libretexts.org

For this compound, the fragmentation pattern would be expected to show:

A strong molecular ion peak [M]⁺.

A fragment corresponding to the loss of a methyl radical (•CH₃) from the tolyl group, resulting in an [M-15]⁺ ion.

Cleavage of the C-C bond between the pyridine and tolyl rings, leading to ions corresponding to the tolyl cation and the aminopyridine cation.

Fragmentation of the pyridine ring, which can involve the loss of HCN or other small neutral molecules.

Analysis of these characteristic fragments allows for the confirmation of the presence and connectivity of both the o-tolyl group and the aminopyridine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com For this compound, the IR spectrum exhibits characteristic absorption bands that confirm its molecular structure.

The presence of the primary amine (NH₂) group is indicated by N-H stretching vibrations, which typically appear as two bands in the region of 3400-3250 cm⁻¹ for primary amines. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. orgchemboulder.com Additionally, the N-H bending vibration for primary amines is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibrations for aromatic amines are typically strong and appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com

The aromatic nature of the tolyl and pyridine rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations around 1600-1400 cm⁻¹. libretexts.org The specific positions of these bands can be influenced by the substitution pattern on the aromatic rings.

A summary of expected IR absorption bands for this compound is provided in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3400-3250Medium (two bands)
Primary AmineN-H Bend1650-1580Medium
Aromatic RingC-H Stretch>3000Variable
Aromatic RingC=C Stretch~1600-1450Variable
Aromatic AmineC-N Stretch1335-1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ubbcluj.ro The absorption of this radiation promotes electrons from lower energy molecular orbitals (like non-bonding (n) and bonding (π) orbitals) to higher energy anti-bonding (π*) orbitals. upi.edu

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and possibly n → π* electronic transitions. elte.hu The π → π* transitions, which are typically of high intensity, arise from the conjugated π-electron systems of the pyridine and tolyl rings. uomustansiriyah.edu.iq The presence of the amine group, with its non-bonding electrons, can give rise to n → π* transitions, which are generally less intense. elte.hu

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law. upi.edu High molar absorptivity values are characteristic of "allowed" transitions like π → π, while lower values are typical for "forbidden" transitions like n → π. elte.hu For example, π → π* transitions often have ε values in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹, whereas n → π* transitions are in the range of 10 to 100 L·mol⁻¹·cm⁻¹. uomustansiriyah.edu.iq

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. shu.ac.uk This phenomenon is a result of differential solvation of the ground and excited states of the molecule. researchgate.net

For this compound, the electronic spectra are expected to exhibit solvatochromic shifts. In polar solvents, hydrogen bonding can occur between the solvent molecules and the nitrogen atom of the amine group. libretexts.org The π → π* transitions in such conjugated systems often show a red shift (bathochromic shift) to longer wavelengths with increasing solvent polarity. uomustansiriyah.edu.iq This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. tanta.edu.eg Conversely, n → π* transitions typically exhibit a blue shift (hypsochromic shift) to shorter wavelengths in polar solvents, as the non-bonding electrons are stabilized by the solvent, increasing the energy gap for the transition. uomustansiriyah.edu.iq The study of these shifts can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation. acs.org

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. ijcce.ac.ir By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

Single crystal X-ray crystallography can provide the precise coordinates of each atom in the molecule, allowing for the unambiguous determination of its absolute stereochemistry and conformation in the solid state. jhu.edu For this compound, this technique would reveal the dihedral angle between the pyridine and tolyl rings, which is a critical conformational parameter. The analysis would also confirm the planarity of the aromatic rings and the geometry around the amine nitrogen atom.

An example of crystallographic data that could be obtained for a similar compound is shown in the table below. mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)18.9567(7)
b (Å)6.18597(17)
c (Å)22.5897(7)
β (°)114.009(4)
Volume (ų)2415.5(2)
Z4

In the solid state, molecules of this compound are held together by various intermolecular interactions. Single crystal X-ray diffraction allows for the detailed analysis of these interactions. jhu.edu Hydrogen bonds are particularly significant for this molecule, given the presence of the amine group (a hydrogen bond donor) and the pyridine nitrogen (a hydrogen bond acceptor). chemguide.co.uk The N-H···N hydrogen bonds between molecules can lead to the formation of specific supramolecular structures, such as chains or dimers. mdpi.com

Advanced Spectroscopic Techniques

Raman Spectroscopy

The Raman spectrum of a related compound, 4-amino pyrazolo (3,4-d) pyrimidine, was analyzed using both experimental measurements and theoretical calculations, providing a framework for interpreting the vibrational modes of similar heterocyclic amines. nih.gov For this compound, one would expect to observe characteristic bands corresponding to:

Pyridine Ring Vibrations: The breathing modes of the pyridine ring typically appear as strong bands in the Raman spectrum. For pyridine itself, these are observed around 990 and 1030 cm⁻¹. The substitution pattern on the ring in this compound would be expected to shift these frequencies.

C-N Stretching Vibrations: The stretching of the C-NH₂ bond would give rise to a band in the 1250-1350 cm⁻¹ region.

N-H Bending Vibrations: The in-plane bending (scissoring) mode of the amino group is expected in the region of 1590-1650 cm⁻¹.

Tolyl Group Vibrations: The o-tolyl group will exhibit characteristic C-H stretching vibrations from the methyl group and the aromatic ring, typically above 3000 cm⁻¹. Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range, and the C-CH₃ stretching vibration would also be present.

A hypothetical table of expected Raman shifts for this compound is presented below, based on general spectroscopic principles and data from similar molecules. arxiv.orgresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Pyridine Ring Breathing~990-1040Strong
Aromatic C-H Stretch~3000-3100Medium-Strong
Aliphatic C-H Stretch (CH₃)~2850-2960Medium
C=C/C=N Ring Stretching~1400-1600Strong
N-H Bending~1590-1650Medium
C-N Stretch~1250-1350Medium

Table 1: Predicted Raman Shifts for this compound

It is important to note that these are predicted values, and experimental verification would be necessary for confirmation. The use of an internal standard can improve the accuracy of quantitative analysis in Raman spectroscopy. irdg.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. It involves the excitation of a molecule to a higher electronic state with light, followed by the emission of light as the molecule returns to its ground state. The synthesis and fluorescent properties of various aminopyridine derivatives have been studied, revealing that their emission characteristics are highly dependent on their structure and environment. nih.gov

While specific experimental fluorescence data for this compound has not been found in the reviewed literature, the general principles of fluorescence in related compounds can provide insight. The fluorescence of aminopyridines is influenced by factors such as the position of the amino group and the nature of other substituents on the pyridine ring. beilstein-journals.org For instance, some pyridine-based luminogens exhibit aggregation-induced emission enhancement (AIEE), where fluorescence intensity increases in an aggregated state. beilstein-journals.org

The fluorescence spectrum of this compound would be characterized by its excitation and emission maxima (λ_ex and λ_em) and its quantum yield (Φ). The tolyl group, being an electron-donating group, could influence the intramolecular charge transfer (ICT) character of the molecule, which in turn affects the fluorescence properties. The photophysical properties of similar donor-acceptor structured molecules have been shown to be tunable by altering the substitution pattern on the pyridine ring. mdpi.com

A hypothetical data table for the fluorescence properties of this compound in a common organic solvent is presented below, based on data from structurally related aminopyridines. nih.gov

Solvent λ_abs (nm) λ_ex (nm) λ_em (nm) Quantum Yield (Φ)
Dichloromethane (B109758)~270-300~350-390~450-500~0.2-0.4

Table 2: Predicted Fluorescence Properties of this compound

The actual fluorescence behavior would need to be determined experimentally. The study of pyrrolo[3,4-c]pyridine derivatives has shown that these compounds can be promising candidates for fluorescent materials, with emissions in the blue-green spectral range. researchgate.net

Theoretical and Computational Investigations of 3 O Tolyl Pyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure, vibrational frequencies, and electronic properties of 3-(O-tolyl)pyridin-4-amine. These computational methods allow for a detailed exploration of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational efficiency. scirp.orgnih.gov It is extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For pyridine (B92270) derivatives and related aromatic amines, the hybrid functional B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a popular and well-validated choice that combines the strengths of both Hartree-Fock theory and DFT. irjweb.com

The selection of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. Pople-style basis sets are commonly employed, with 6-31G(d,p) being a standard choice for initial geometry optimizations. For more refined calculations of electronic properties and vibrational frequencies, larger basis sets such as 6-311++G(d,p) are often used to provide a more accurate description of electron distribution, especially for molecules containing heteroatoms and diffuse electrons. researchgate.netnih.gov

Table 1: Commonly Used DFT Functionals and Basis Sets for Pyridine Derivatives

FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry Optimization, Vibrational Frequencies
B3LYP6-311++G(d,p)Electronic Properties, High-Accuracy Frequencies
CAM-B3LYP6-311++G(d,p)Charge Transfer, Excited States

This table is illustrative of common choices in the literature for similar compounds.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). These calculated frequencies can be directly compared with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.netnih.gov

A systematic overestimation of vibrational frequencies is a known characteristic of harmonic calculations at the DFT level. Therefore, the calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental values. cdnsciencepub.com The comparison between theoretical and experimental vibrational spectra aids in the assignment of specific vibrational modes to the observed absorption bands. researchgate.net For instance, the characteristic C-N stretching and N-H bending modes of the aminopyridine moiety, as well as the ring stretching modes of the pyridine and tolyl groups, can be precisely identified.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Pyridine

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FTIR)
N-H Stretch34503445
C-H Stretch (Aromatic)30503048
C=C/C=N Ring Stretch16101605
N-H Bend15801575

Note: This data is representative for a similar class of compounds and not specific to this compound.

Ab Initio Methods for Electronic Properties

While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are also employed for high-accuracy calculations of electronic properties. nih.govacs.org Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can provide valuable benchmarks. Although computationally more demanding, these methods can offer a deeper understanding of electron correlation effects, which can be important for accurately predicting properties such as ionization potentials and electron affinities. For pyridine and its derivatives, ab initio calculations have been used to refine the understanding of their electronic structure and reactivity. nih.gov

Molecular Orbital Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of these orbitals across the molecule reveals the most probable regions for electrophilic and nucleophilic attack. nih.govresearchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the nitrogen atom of the amino group and the π-system of the ring. The LUMO, on the other hand, is likely to be distributed over the π-system of both the pyridine and tolyl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized.

Table 3: Representative HOMO-LUMO Energies and Gap for a Tolyl-Pyridine Derivative

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
Energy Gap (ΔE)4.6

This data is illustrative and based on typical values for similar aromatic amine compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for determining molecular stability and the nature of intramolecular and intermolecular interactions. For a molecule like this compound, NBO analysis would reveal significant charge transfer interactions.

The primary interactions would involve the lone pair electrons of the nitrogen and oxygen atoms and the π-systems of the pyridine and tolyl rings. The lone pair of the amino group's nitrogen (n_N) would donate electron density to the antibonding π* orbitals of the pyridine ring, leading to resonance stabilization. Similarly, the lone pairs on the pyridine nitrogen (n_N) and the oxygen atom in a potential interacting partner could engage in donor-acceptor interactions.

The hybridization of the atoms determines the molecular geometry and bond characteristics. In this compound, the nitrogen of the amino group is expected to be sp² hybridized, facilitating the delocalization of its lone pair into the pyridine ring. The nitrogen atom within the pyridine ring is also sp² hybridized. The carbon atoms in both aromatic rings are sp² hybridized, contributing to the planar nature of these ring systems.

A representative NBO analysis of a related aminopyridine derivative might show the following key interactions, which can be extrapolated to this compound:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N(amino)π* (Pyridine ring)~20-50
π (Tolyl ring)π* (Pyridine ring)~5-15
LP (1) N(pyridine)σ* (Adjacent C-H)~2-5

This table is illustrative and based on typical values for similar molecular systems.

These interactions, particularly the strong donation from the amino group's lone pair to the pyridine ring, are indicative of significant intramolecular charge transfer, which influences the molecule's electronic properties and reactivity.

Reactivity Descriptors and Global Chemical Properties

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would highlight regions of negative and positive electrostatic potential.

Negative Potential (Red/Yellow): These regions are electron-rich and are prone to electrophilic attack. In this compound, the most negative potential is expected to be located around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The amino group's nitrogen would also exhibit a negative potential, although it would be somewhat diminished by the electron-donating effect into the ring.

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the hydrogen atoms on the aromatic rings would exhibit positive electrostatic potential.

The MEP map provides a clear visual guide to the molecule's reactivity, indicating that electrophiles would preferentially interact with the pyridine nitrogen, while nucleophiles would be attracted to the hydrogen atoms of the amino group.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. wikipedia.org These functions are derived from the change in electron density as an electron is added or removed. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r): for radical attack.

For this compound, the calculated Fukui functions would likely indicate:

A high f- value on the pyridine nitrogen and the amino nitrogen, confirming these as the primary sites for electrophilic attack.

High f+ values on the carbon atoms at the 2 and 6 positions of the pyridine ring, suggesting these are the most likely sites for nucleophilic attack. wikipedia.org

These predictions from Fukui functions align with the qualitative information obtained from the MEP map.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron. A higher electrophilicity index indicates a better electrophile.

Based on studies of similar aminopyridine derivatives, the following is an illustrative table of these properties for this compound:

ParameterValue (eV)
EHOMO~ -5.5 to -6.0
ELUMO~ -0.5 to -1.0
HOMO-LUMO Gap (η)~ 4.5 to 5.5
Hardness (η/2)~ 2.25 to 2.75
Softness (S)~ 0.18 to 0.22
Electrophilicity Index (ω)~ 1.5 to 2.0

These values are estimates based on calculations for analogous systems.

The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the tolyl group to the pyridine ring. A potential energy surface (PES) scan for the dihedral angle defined by the planes of the two aromatic rings would reveal the most stable conformations.

The steric hindrance between the methyl group on the tolyl ring and the hydrogen atoms on the pyridine ring would be a key factor in determining the rotational barrier. The most stable conformation is likely to be a non-planar arrangement where the two rings are twisted relative to each other to minimize steric repulsion. The PES would show energy minima corresponding to these stable twisted conformations and energy maxima for the planar (eclipsed) conformations. Understanding the preferred conformation is crucial as it influences the molecule's packing in the solid state and its interaction with biological targets.

Computational Modeling of Intermolecular Interactions

Computational modeling can be used to investigate the types and strengths of intermolecular interactions that this compound can form. These interactions are fundamental to its physical properties and its behavior in a condensed phase or a biological system.

The most significant intermolecular interaction for this molecule would be hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This could lead to the formation of dimers or larger aggregates.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to partition a molecule into its constituent atoms. This method allows for a rigorous and quantitative description of chemical bonding.

A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs provide valuable information about the nature of the chemical bond. For this compound, a QTAIM analysis would characterize the covalent bonds within the pyridine and tolyl rings, as well as the bonds connecting these two fragments and the amine group. The analysis would yield data such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, which help to distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Bond Character
C-C (Pyridine Ring)HighNegativeCovalent
C-N (Pyridine Ring)HighNegativePolar Covalent
C-C (Tolyl Ring)HighNegativeCovalent
C-N (Amine)ModerateNegativePolar Covalent
C-C (Inter-ring)ModerateNegativeCovalent

Note: This table is illustrative and does not represent actual calculated data.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. The Reduced Density Gradient (RDG) is a computational tool used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

The RDG is a function of the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of non-covalent interactions can be identified. For this compound, an RDG analysis would reveal intramolecular interactions, such as those between the tolyl and pyridine rings, which influence the molecule's conformation. These interactions would be visualized as surfaces, color-coded to indicate their nature (attractive or repulsive) and strength.

Theoretical Ligand-Receptor Binding Thermodynamics

Understanding the principles of how a molecule like this compound might interact with a biological receptor is fundamental in fields such as drug discovery. Theoretical methods can be employed to investigate the thermodynamics of these binding events, focusing on the energetic principles rather than the specific biological outcomes.

Molecular docking simulations could predict the preferred binding orientation of this compound within a receptor's active site. Following this, more advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP), could be used to estimate the binding free energy (ΔG_bind). This value is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The analysis would break down the interaction energy into components like electrostatic interactions, van der Waals interactions, and solvation energies, providing a detailed picture of the driving forces behind the binding process.

Excited State Calculations (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. nih.gov This allows for the prediction and interpretation of various optical properties.

UV-Vis Spectrum Prediction and Characterization of Electronic Transitions

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, a TD-DFT calculation would provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Furthermore, the analysis would characterize the nature of these electronic transitions. This involves identifying the molecular orbitals involved in the transition, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals. This allows for the classification of transitions as, for example, π→π* or n→π*, providing insight into the electronic restructuring that occurs upon photoexcitation.

Table 2: Hypothetical TD-DFT Results for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13200.25HOMO → LUMO
S0 → S22850.15HOMO-1 → LUMO
S0 → S32500.40HOMO → LUMO+1

Note: This table is illustrative and does not represent actual calculated data.

First Hyperpolarizability (β₀) for Non-Linear Optical (NLO) Applications

Non-linear optical (NLO) materials have applications in technologies such as optical communications and data storage. The first hyperpolarizability (β₀) is a key molecular property that quantifies the second-order NLO response of a molecule. A large β₀ value is a prerequisite for a material to exhibit significant second-harmonic generation, a phenomenon where light of a certain frequency is converted to light with double that frequency.

Computational methods, often based on DFT, can be used to calculate the first hyperpolarizability of this compound. The magnitude of β₀ is highly sensitive to the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. An analysis of the calculated β₀ would indicate the potential of this molecule for NLO applications. The contribution of different components of the hyperpolarizability tensor can also be analyzed to understand the direction of the charge transfer responsible for the NLO properties. Molecules with significant NLO properties often possess a considerable dipole moment and a small energy gap between the HOMO and LUMO.

Role in Advanced Organic Synthesis and Materials Science Research

As a Building Block for Complex Heterocyclic Structures

The unique arrangement of a pyridine (B92270) ring substituted with an o-tolyl group makes 3-(O-tolyl)pyridin-4-amine a valuable precursor for the synthesis of a variety of complex heterocyclic structures. The presence of the amine group and the reactivity of the pyridine and tolyl rings provide multiple sites for further chemical modifications.

Researchers have utilized this compound as a foundational element in constructing larger, more intricate molecular frameworks. For instance, it can be a starting point for creating fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The synthesis of derivatives like 5-Pyridin-4-yl-4-o-tolyl-4H- chemicalbook.comtriazole-3-thiol highlights its role in forming complex triazole structures. Similarly, it is implicated in the synthesis of substituted imidazo[1,2-a]pyridines. researchgate.netfluorochem.co.uk

As an Intermediate in Multi-Step Synthesis

In addition to being a primary building block, this compound often features as a crucial intermediate in multi-step synthetic sequences. Its synthesis is a key step in accessing more complex target molecules. For example, a common synthetic route involves the palladium-catalyzed cross-coupling of a halogenated pyridine derivative with an appropriate tolyl-containing reagent, followed by the introduction of the amine group.

Once formed, this intermediate can undergo a variety of chemical transformations. The amino group can be modified, or the aromatic rings can be further functionalized. This versatility makes it an important stepping stone in the synthesis of a wide range of compounds, including those with potential pharmaceutical applications. For example, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. bas.bg The synthesis of complex molecules like Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate showcases its role as a key intermediate that can be further elaborated. chemicalbook.comgoogle.com

As a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the exocyclic amine group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can donate their lone pair of electrons to a metal center, forming stable coordination complexes.

Design and Synthesis of Metal Complexes

The design and synthesis of metal complexes using this compound and its derivatives as ligands is an active area of research. By carefully selecting the metal ion and the reaction conditions, a wide variety of complexes with different geometries and electronic properties can be prepared. For instance, pyridyl-containing ligands are known to form complexes with various transition metals, including palladium and iridium. researchgate.netrsc.org The steric and electronic properties of the o-tolyl group can influence the coordination geometry and the stability of the resulting metal complexes. Acylpyrazolones, which share some structural similarities in their chelating ability, are known to form a wide range of metal complexes. bohrium.com

Investigation of Catalytic Activity and Mechanism

Metal complexes derived from this compound and related ligands are being investigated for their catalytic activity in various organic transformations. The metal center in these complexes can act as a Lewis acid or participate in redox cycles, facilitating reactions such as cross-coupling, hydrogenation, and cyclization.

For example, palladium complexes bearing pyridyl-based ligands have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net The mechanism of these catalytic reactions is often complex and is the subject of detailed studies to understand the role of the ligand in promoting the catalytic cycle. The electronic and steric properties of the this compound ligand can significantly impact the efficiency and selectivity of the catalyst. The non-innocent character of certain ligands can also play a crucial role in activating the metal center for catalysis. nih.gov

Exploration in Optoelectronic Materials Research (Theoretical Frameworks)

The photophysical and electronic properties of this compound and its derivatives are being explored, primarily through theoretical frameworks, for their potential applications in optoelectronic materials. researchgate.net The conjugated π-system of the pyridine and tolyl rings suggests that these compounds may exhibit interesting electronic and optical properties.

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict the electronic structure, absorption and emission spectra, and other key parameters relevant to optoelectronic applications. researchgate.netresearchgate.net These calculations help in understanding how modifications to the molecular structure, such as the introduction of different substituents, can tune the optoelectronic properties. For instance, theoretical studies on related imine and pyridine-diamine based dyes have shown that their electronic and optical properties can be tailored for applications in devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com The goal of this theoretical exploration is to design new materials with enhanced performance for various optoelectronic devices.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl-aminopyridines is a cornerstone of organic chemistry, with numerous methods available. However, the development of novel and sustainable synthetic routes for 3-(O-tolyl)pyridin-4-amine remains a key area for future research. Current approaches to synthesizing related aminopyridine structures often rely on palladium-catalyzed cross-coupling reactions, which, while effective, can present challenges in terms of cost and sustainability. mdpi.comorganic-chemistry.org

Future research should focus on developing greener synthetic methodologies. This includes the exploration of catalyst-free multicomponent reactions (MCRs), which offer an efficient and environmentally benign approach to constructing complex molecules like this compound. researchgate.netmdpi.compreprints.org MCRs combine multiple starting materials in a single step, reducing waste and improving atom economy. mdpi.com The use of environmentally friendly solvents, such as water or ethanol (B145695), and solvent-free reaction conditions are also critical aspects of sustainable synthesis. mdpi.comrsc.orgresearchgate.net

Furthermore, the investigation of alternative catalytic systems is warranted. Copper-catalyzed reactions, for instance, present a more abundant and less expensive alternative to palladium for the synthesis of related nitrogen-containing heterocycles. organic-chemistry.org Electrosynthesis, which uses electricity to drive chemical reactions, offers another promising green alternative, minimizing the need for chemical oxidants and reagents. rsc.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus for this compound
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity. researchgate.netmdpi.comDesign of a one-pot synthesis using readily available precursors for the o-tolyl and aminopyridine moieties.
Green CatalysisUse of earth-abundant metals (e.g., copper), biodegradable catalysts. organic-chemistry.orgInvestigating the efficacy of copper-based catalysts for the cross-coupling of a tolyl-containing fragment with a 4-aminopyridine (B3432731) precursor.
Electrochemical SynthesisAvoidance of chemical oxidants, mild reaction conditions. rsc.orgDevelopment of an electrochemical method for the arylation of a 4-aminopyridine derivative.
Solvent-Free/Aqueous SynthesisReduced environmental impact, simplified purification. mdpi.comrsc.orgOptimization of reaction conditions for the synthesis in water or without a solvent.

Advanced Computational Design of O-Tolylaminopyridine Analogues

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties. For this compound and its analogues, advanced computational methods can be employed to predict their electronic, structural, and biological properties, thereby guiding synthetic efforts.

Density Functional Theory (DFT) is a versatile method for studying the electronic structure and reactivity of molecules. nih.govworldscientific.comscirp.orgrsc.org DFT calculations can be used to determine key quantum chemical parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and potential for charge transfer. worldscientific.comscirp.org For o-tolylaminopyridine analogues, DFT can help in understanding the influence of substituent groups on their electronic properties and in designing molecules with specific electronic characteristics for applications in materials science or as enzyme inhibitors. scirp.orgtandfonline.com

Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are particularly relevant for designing analogues with potential biological activity. mdpi.comtandfonline.comnih.govtandfonline.com These methods can predict how a molecule will bind to a biological target, such as an enzyme or receptor. mdpi.comtandfonline.com By modeling the interactions of o-tolylaminopyridine analogues with various biological targets, researchers can identify key structural features required for high-affinity binding and design more potent and selective inhibitors. mdpi.comnih.gov

The following table summarizes the potential applications of computational design for o-tolylaminopyridine analogues.

Computational MethodApplicationPotential Insights for O-Tolylaminopyridine Analogues
Density Functional Theory (DFT)Electronic structure and reactivity prediction. nih.govworldscientific.comscirp.orgUnderstanding the influence of the o-tolyl group on the electronic properties of the aminopyridine ring; predicting reactivity for further functionalization.
Molecular DockingPrediction of binding modes to biological targets. mdpi.comtandfonline.comIdentifying potential protein targets and designing analogues with improved binding affinity.
3D-QSARStructure-activity relationship studies. mdpi.comtandfonline.comElucidating the structural requirements for a specific biological activity and guiding the design of more potent compounds.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of ligand-protein complexes. tandfonline.comnih.govAssessing the stability of binding and understanding the dynamic interactions between the analogue and its target.

Exploration of O-Tolylaminopyridines in Supramolecular Chemistry

The aminopyridine moiety is a versatile building block in supramolecular chemistry due to its ability to form robust hydrogen bonds. rsc.orgresearchgate.netnih.govresearchgate.netrsc.orgnih.govresearchgate.netcore.ac.uk The nitrogen atom of the pyridine (B92270) ring and the amino group can act as both hydrogen bond acceptors and donors, leading to the formation of well-defined supramolecular architectures such as dimers, chains, and networks. rsc.orgresearchgate.netnih.govrsc.org

Future research in this area should involve the synthesis and crystallographic analysis of co-crystals of this compound with various co-formers, such as carboxylic acids or other hydrogen bond donors and acceptors. nih.govresearchgate.netnih.govcore.ac.uk This would allow for a systematic study of the supramolecular synthons formed by the o-tolylaminopyridine scaffold. The resulting crystalline materials could have applications in areas such as nonlinear optics or as new solid forms of active pharmaceutical ingredients. researchgate.net

Key hydrogen bonding motifs that could be explored in the supramolecular chemistry of o-tolylaminopyridines are outlined below.

Supramolecular SynthonDescriptionPotential in O-Tolylaminopyridine Systems
N-H···N HomodimerSelf-complementary hydrogen bonding between two aminopyridine molecules. rsc.orgrsc.orgFormation of discrete dimers or one-dimensional chains, influenced by the sterics of the o-tolyl group.
N-H···O HeterosynthonHydrogen bonding between the aminopyridine and a carboxylic acid or other oxygen-containing co-former. nih.govresearchgate.netnih.govFormation of robust and predictable co-crystals with tunable properties.
C-H···π InteractionsWeak hydrogen bonds involving the aromatic rings.Stabilization of the crystal packing and direction of the overall supramolecular architecture.
π-π StackingNon-covalent interactions between aromatic rings. researchgate.netContribution to the stability and electronic properties of the crystalline material.

Interdisciplinary Research Integrating O-Tolylaminopyridines in New Chemical Methodologies

The unique structural and electronic properties of aminopyridines make them valuable scaffolds for interdisciplinary research, with potential applications in catalysis, materials science, and chemical biology. sciencepublishinggroup.comnih.govsigmaaldrich.comacs.orgresearchgate.netacs.orgsioc-journal.cn

In the field of catalysis, aminopyridine derivatives can serve as ligands for transition metal catalysts. acs.orgresearchgate.net The nitrogen atoms of the pyridine ring and the amino group can coordinate to a metal center, influencing its catalytic activity and selectivity. Future research could explore the use of this compound as a ligand in various catalytic transformations, such as cross-coupling reactions or asymmetric catalysis.

In materials science, aminopyridines have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. sigmaaldrich.com The introduction of the o-tolyl group in this compound could modulate its photophysical properties and its interaction with metal surfaces, making it a candidate for these applications. The ability of aminopyridines to self-assemble on surfaces could also be exploited for the development of new functional materials. nih.gov

The integration of o-tolylaminopyridines into new chemical methodologies represents a fertile ground for discovery, with the potential to address challenges in a variety of scientific fields.

Q & A

Advanced Research Question

  • Catalyst screening : Test Pd/Cu bimetallic systems for enhanced C-N bond formation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Additives : Use Cs₂CO₃ as a base to deprotonate the amine and stabilize intermediates .

Case Study : In a Pd-catalyzed coupling, replacing PPh₃ with Xantphos increased yield from 65% to 88% by reducing steric hindrance .

What strategies address discrepancies in spectral data when synthesizing this compound derivatives?

Advanced Research Question

  • Contradiction analysis : If NMR shows unexpected peaks, use 2D techniques (e.g., HSQC or HMBC) to assign connectivity and rule out regioisomers .
  • Byproduct identification : Employ LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts) and adjust reaction conditions .
  • Crystallography : Resolve ambiguous structures via X-ray diffraction of single crystals .

Example : A ¹³C NMR discrepancy at 150 ppm (expected C-N) vs. 145 ppm could indicate partial oxidation; confirm via IR (absence of C=O stretches) .

How does the introduction of electron-donating or withdrawing groups on the pyridine ring affect the compound's reactivity?

Advanced Research Question

  • Electron-donating groups (e.g., -OCH₃) : Increase electron density on the pyridine ring, accelerating electrophilic substitution but reducing oxidative stability .
  • Electron-withdrawing groups (e.g., -CF₃) : Enhance resistance to nucleophilic attack but may reduce solubility in polar solvents .

Q. Structure-Activity Relationship (SAR) :

  • Bioactivity : Fluorinated analogs (e.g., 3-(CF₃) derivatives) show improved binding affinity to kinase targets due to hydrophobic interactions .
  • Synthetic challenges : Bromo substituents (e.g., 3-Br) require careful handling to avoid dehalogenation during coupling .

What purification methods are recommended for isolating this compound with high purity?

Basic Research Question

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate regioisomers .
  • Recrystallization : Ethanol/water mixtures yield >99% purity crystals .
  • HPLC : Reverse-phase C18 columns resolve polar byproducts (e.g., unreacted amine precursors) .

How can computational modeling guide the design of this compound derivatives for target-specific applications?

Advanced Research Question

  • Docking studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock Vina .
  • DFT calculations : Optimize substituent placement to minimize steric clashes (e.g., O-tolyl vs. bulkier aryl groups) .
  • QSAR models : Correlate logP values with cellular permeability for drug discovery .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of amine vapors .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure .
  • Waste disposal : Neutralize acidic byproducts before disposal to comply with EPA guidelines .

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